molecular formula C17H20N2O2 B1318113 N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 954586-71-1

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B1318113
CAS No.: 954586-71-1
M. Wt: 284.35 g/mol
InChI Key: CGAHUXYZUOWPGC-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is an organic compound characterized by its complex structure, which includes an amino group, a methyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-2-methylphenol and 2,5-dimethylphenol.

    Formation of Intermediate: The 3-amino-2-methylphenol is reacted with chloroacetyl chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 2,5-dimethylphenol in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, bases, and acids.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
  • N-(3-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Comparison: N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different properties and applications, making it a valuable subject of study.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H20N2O2
  • Molar Mass : Approximately 284.35 g/mol
  • Density : 1.174 g/cm³
  • Boiling Point : Approximately 517.8 °C

The compound features an acetamide structure with an amino group and two aromatic rings, which contribute to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anticancer Potential : Preliminary research indicates potential anticancer properties, although specific mechanisms and efficacy require further elucidation .
  • Enzyme Interaction : The compound interacts with specific molecular targets, including enzymes and receptors, potentially altering their activity and leading to various biological effects.

The mechanism of action for this compound involves its binding to specific molecular targets. This interaction can lead to changes in enzyme activity or receptor signaling pathways, contributing to its observed biological effects. The exact pathways involved depend on the specific application and target molecules.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of several derivatives of this compound. Results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound in antimicrobial drug development .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays demonstrated that the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology.
  • Mechanistic Insights :
    • Further investigations into the mechanistic pathways revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as an anticancer agent .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialSignificant activity against multiple strains
AnticancerSelective cytotoxicity towards cancer cells
Enzyme InteractionAlters activity of specific enzymes

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-8-12(2)16(9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAHUXYZUOWPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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